molecular formula C11H19N3O2 B15302877 Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate

Cat. No.: B15302877
M. Wt: 225.29 g/mol
InChI Key: KAUZASOZXYALKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: Reduction reactions can target the imidazole ring or the ester group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives or alcohols from ester reduction.

    Substitution: Alkylated or acylated imidazole derivatives.

Scientific Research Applications

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4,5-dimethyl-1h-imidazol-1-yl)butanoate can be compared with other imidazole derivatives, such as:

These compounds share the imidazole ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound in various applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 2-amino-4-(4,5-dimethylimidazol-1-yl)butanoate

InChI

InChI=1S/C11H19N3O2/c1-4-16-11(15)10(12)5-6-14-7-13-8(2)9(14)3/h7,10H,4-6,12H2,1-3H3

InChI Key

KAUZASOZXYALKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCN1C=NC(=C1C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.